N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide
Overview
Description
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide, also known as NCP, is a synthetic compound that has been studied for its potential applications in scientific research. NCP has been investigated for its ability to bind to specific sites in proteins, allowing researchers to study protein structure and function. This compound has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with pyridinyl and pivalamide moieties are synthesized through various chemical reactions, highlighting their structural diversity and potential for modification. For example, the synthesis of N-(pyridin-3-ylmethyl)pivalamide derivatives involves lithiation and subsequent reactions with electrophiles to yield substituted derivatives, demonstrating the versatility of pyridinyl compounds in chemical synthesis Keith Smith et al., 2013. Similarly, the molecular structure of compounds containing pivalamide and pyridin moieties, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, reveals non-planar configurations stabilized by intramolecular hydrogen bonds, indicating the complex three-dimensional structures these compounds can adopt S. Atalay et al., 2016.
Mechanism of Action
Target of Action
The primary target of N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide is the SMARCA2 or BRM protein . This protein plays a crucial role in chromatin remodeling, which is essential for gene expression and DNA repair.
Mode of Action
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide is a bifunctional compound. One end of the compound contains a ligand that binds to the Von Hippel-Lindau E3 ubiquitin ligase , while the other end contains a moiety that binds to the SMARCA2 or BRM protein . This arrangement places the target protein in proximity to the ubiquitin ligase, leading to the degradation and inhibition of the target protein .
Pharmacokinetics
The compound’s design as a bifunctional molecule suggests a potential for targeted delivery to specific cells, which could enhance its bioavailability .
Result of Action
The action of N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide results in the degradation and inhibition of the SMARCA2 or BRM protein . This can lead to changes in gene expression and DNA repair mechanisms, potentially treating diseases or disorders that result from the aggregation or accumulation of the target protein .
properties
IUPAC Name |
N-[2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)12(18)16-10-7-6-9(5-4-8-17)15-11(10)14/h6-7,17H,8H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUIOPEMGVHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673924 | |
Record name | N-[2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide | |
CAS RN |
1142192-04-8 | |
Record name | Propanamide, N-[2-chloro-6-(3-hydroxy-1-propyn-1-yl)-3-pyridinyl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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